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Compound of Interest

Compound Name: Fmoc-1-methyl-L-histidine

Cat. No.: B557463

In-Depth Technical Guide: Fmoc-1-methyl-L-
histidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of
Fmoc-1-methyl-L-histidine and its application in solid-phase peptide synthesis (SPPS). This
document offers a detailed experimental protocol for the utilization of this reagent in the
synthesis of custom peptides, a critical process in drug discovery and proteomics research.

Core Compound Data

Fmoc-1-methyl-L-histidine is a derivative of the amino acid L-histidine, where the alpha-
amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole ring
is methylated at the N-1 position. This modification is crucial for its application as a building
block in peptide synthesis, preventing unwanted side reactions.
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Property Value
Molecular Formula C22H21N304[1][2]I3][4]
Molecular Weight 391.42 g/mol [1][4][5]
Fmoc-His(1-Me)-OH, Fmoc-His(1-Me)-OH, No-
Synonyms ) o
Fmoc-Nim-methyl-L-histidine[2][3][5]
Appearance White to off-white powder[3]
CAS Number 202920-22-7[2][3][4]

Application in Peptide Synthesis

Fmoc-1-methyl-L-histidine serves as a vital building block in the synthesis of peptides,
particularly through solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group is
base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-
chain protecting groups, a core principle of the widely used orthogonal synthesis strategy.[6]
This compound is instrumental in the development of peptide-based drugs and for creating
peptides used in various research applications, including the study of protein structure and
function.[3]

Experimental Protocol: Fmoc-Based Solid-Phase
Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating Fmoc-1-methyl-L-histidine or other
Fmoc-protected amino acids into a peptide chain on a solid support resin.

1. Resin Selection and Preparation:

e Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of
the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is
commonly used. For a C-terminal amide, Rink Amide resin is the appropriate choice.[1][2]

» Swelling: The resin must be swelled in a suitable solvent to ensure that the reactive sites are
accessible. Place the desired amount of resin in a reaction vessel and add
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dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes at room
temperature.[1] After swelling, the solvent is drained.

2. First Amino Acid Coupling (Loading):

e The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol
for this step can vary depending on the resin used.

3. Iterative Peptide Elongation Cycle: This cycle of deprotection and coupling is repeated for
each amino acid to be added to the peptide chain.

e Step 3a: Fmoc Deprotection:
o Wash the resin-bound peptide with DMF (3 times).

o To remove the Fmoc protecting group from the N-terminal amino acid, treat the resin with
a 20% solution of piperidine in DMF.[1][6][7]

o Allow the reaction to proceed for 5-10 minutes.

o Drain the reaction vessel and repeat the piperidine treatment for another 5-10 minutes to
ensure complete deprotection.

o Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-
adduct.

e Step 3b: Amino Acid Coupling:

o In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-1-methyl-L-
histidine) and a coupling agent (e.g., HCTU, HATU, or DCC/HOBt) in DMF.[1] The molar
excess of the amino acid and coupling reagents relative to the resin's substitution level is
typically 3-5 fold.

o Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

o Add the activated amino acid solution to the deprotected peptide-resin.
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o Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion
of the reaction can be monitored using a qualitative test such as the Kaiser test.

o After the coupling is complete, drain the reaction solution and wash the peptide-resin
thoroughly with DMF.

4. Final Cleavage and Deprotection:

¢ Once the desired peptide sequence has been assembled, the peptide is cleaved from the
resin, and the side-chain protecting groups are removed simultaneously.

o A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a
scavenger such as triisopropylsilane (TIS), often in a ratio of 95:2.5:2.5 (TFA:TIS:H20).[2]

e The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

e The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl
ether.

o The precipitated peptide is collected by centrifugation, washed with cold ether, and then
dried. The crude peptide can then be purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of the Fmoc solid-phase peptide synthesis

cycle.
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Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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